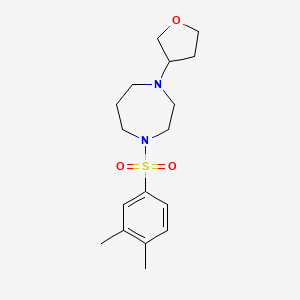
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various fields, including pharmacology, biochemistry, and physiology. In
Mecanismo De Acción
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity and function. This may result in a range of biochemical and physiological effects, including changes in cell signaling pathways, gene expression, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane have been studied extensively. In vitro studies have shown that this compound can inhibit the activity of various enzymes and proteins, including kinases and phosphatases. In vivo studies have shown that this compound can affect various physiological processes, including cardiovascular function, immune response, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in lab experiments is its unique structure and potential for use in various scientific fields. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, making it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. One area of interest is the development of new therapeutic agents based on this compound. Another area of interest is the study of the interactions between this compound and various enzymes and proteins, which could lead to new insights into the mechanisms of disease and potential targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxytetrahydrofuran to form the corresponding sulfonate ester. This intermediate is then reacted with 1,4-diazepane in the presence of a base to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, this compound has been studied for its interactions with various enzymes and proteins. In physiology, this compound has been studied for its effects on various physiological processes, including cardiovascular function and immune response.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-4-5-17(12-15(14)2)23(20,21)19-8-3-7-18(9-10-19)16-6-11-22-13-16/h4-5,12,16H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZMEZESBWCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

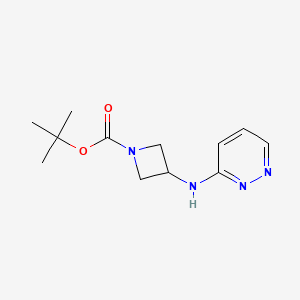
![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)
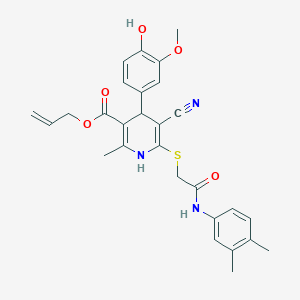
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)
![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)
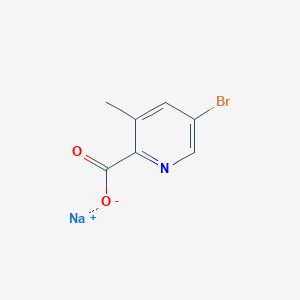

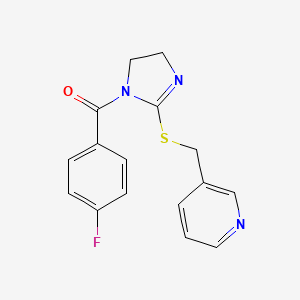
![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

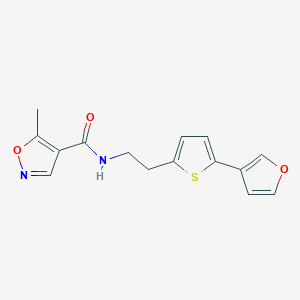
![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)
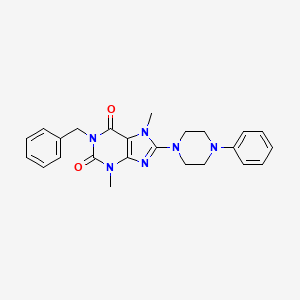
![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)